molecular formula C17H22N2 B158457 4,4'-Methylenebis(N,N-dimethylaniline) CAS No. 137198-51-7

4,4'-Methylenebis(N,N-dimethylaniline)

Cat. No.: B158457
CAS No.: 137198-51-7
M. Wt: 254.37 g/mol
InChI Key: JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(N,N-dimethylaniline) (CAS No. 101-61-1), also known as Michler’s base, is a symmetrical aromatic diamine with a methylene (-CH2-) bridge connecting two N,N-dimethylaniline groups. Its molecular formula is C17H22N2 (molecular weight: 254.37 g/mol). This compound is synthesized via multiple pathways:

  • Benzoxazine-mediated synthesis: Reaction of benzoxazine derivatives (e.g., T-a) with N,N-dimethylaniline at 120°C forms the compound through methylene group migration from the oxazine ring or via nucleophilic attack and coupling mechanisms .
  • Catalytic N,N-methylation: High-yield synthesis (up to 95%) is achieved by N,N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) over a NaY catalyst under mild conditions .
  • Electrochemical oxidation: Anodic oxidation of N,N-dimethylaniline in acetonitrile yields 4,4'-methylenebis(N,N-dimethylaniline) alongside N,N,N',N'-tetramethylbenzidine (TMB) .

The compound exhibits a planar structure with para-substituted dimethylamino groups, as confirmed by vibrational spectroscopy and computational studies . Its applications span polymer chemistry (e.g., epoxy resin modification for carbon fiber composites) , catalysis, and biological studies (e.g., as a competitive inhibitor in molecular imprinting) .

Properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline
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InChI

InChI=1S/C17H22N2/c1-18(2)16-9-5-14(6-10-16)13-15-7-11-17(12-8-15)19(3)4/h5-12H,13H2,1-4H3
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InChI Key

JNRLEMMIVRBKJE-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C
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Molecular Formula

C17H22N2
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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DSSTOX Substance ID

DTXSID5020869
Record name 4,4'-Methylenebis(N,N-dimethylaniline)
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Molecular Weight

254.37 g/mol
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Physical Description

Yellowish glistening leaflets or plates or tan crystals. Weak odor. Sublimes without decomposition. (NTP, 1992), Yellowish solid; [Hawley] Crystalline powder; [MSDSonline]
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Record name Bis(p-(dimethylamino)phenyl)methane
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Boiling Point

734 °F at 760 mmHg (NTP, 1992), 390 °C decomposes, BP: 155-157 °C at 0.1 mm Hg, BP: 183 °C at 3 mm Hg
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Record name BIS(P-(DIMETHYLAMINO)PHENYL)METHANE
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Flash Point

412 °F (NTP, 1992), 211 °C
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insoluble in water, Soluble in benzene, ether, carbon disulfide, acids; slightly soluble in cold alcohol, more soluble in hot alcohol, Slightly soluble in ethanol; soluble in acid; very soluble in ether, benzene, carbon disulfide
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Record name BIS(P-(DIMETHYLAMINO)PHENYL)METHANE
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Density

1.14 at 68 °F (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

less than 0.000075 mmHg at 68 °F (NTP, 1992), 0.0000175 [mmHg]
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Color/Form

Lustrous leaflets, Yellowish leaflets or glistening plates, Platelets or tablets from alcohol, ligand

CAS No.

101-61-1
Record name 4,4'-METHYLENEBIS(N,N-DIMETHYL)BENZENAMINE
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Record name Tetramethyldiaminodiphenylmethane
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Record name Michler's base
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Melting Point

194 to 196 °F (NTP, 1992), 91.5 °C
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Preparation Methods

Reaction Mechanism and Catalyst Selection

The catalytic N-methylation of 4,4'-methylenedianiline (MDA) with dimethyl carbonate (DMC) represents a modern, high-yield approach. This method employs NaY zeolite as a catalyst, facilitating the sequential methylation of MDA’s amine groups. The reaction proceeds via nucleophilic substitution, where DMC acts as both a methylating agent and a solvent.

The NaY zeolite’s microporous structure enhances reactant adsorption, promoting selective methylation at the nitrogen centers. Theoretical studies suggest that the catalyst’s Brønsted acid sites stabilize transition states, reducing energy barriers for methyl group transfer.

Optimization of Reaction Parameters

Key parameters influencing yield and selectivity include:

ParameterOptimal ValueEffect on YieldBy-product Formation
Temperature190°CMaximizes at 97%Increases above 200°C
Reaction Time6 hours97% yieldProlonged time >8h ↑
Catalyst Loading4.5 mol%Balanced efficiencyExcess ↑ side reactions
DMC:MDA Molar Ratio10:1Ensures complete methylationLower ratios ↓ yield

Under these conditions, the reaction achieves a 97% yield of MBDMA, with three N-methylated derivatives (e.g., mono- and di-methylated intermediates) constituting the primary by-products.

Catalyst Reusability and Industrial Viability

The NaY catalyst demonstrates remarkable stability, retaining >90% yield after three cycles. Post-reaction characterization via XRD and BET analysis confirms minimal structural degradation, underscoring its suitability for continuous production.

Traditional Synthesis via Formaldehyde Condensation

Reaction Pathway and Limitations

The classical method involves condensing N,N-dimethylaniline with formaldehyde under acidic conditions (e.g., HCl or H₂SO₄). This Friedel-Crafts-type reaction forms a methylene bridge between two aromatic rings:

2N,N-dimethylaniline+HCHOH+MBDMA+H2O2 \, \text{N,N-dimethylaniline} + \text{HCHO} \xrightarrow{\text{H}^+} \text{MBDMA} + \text{H}_2\text{O}

While this route is straightforward, it suffers from challenges:

  • By-product Formation : Over-alkylation generates oligomeric species.

  • Corrosive Conditions : Acidic media necessitate specialized reactor materials.

  • Moderate Yields : Typical yields range from 70–85%, requiring costly purification.

Industrial Adaptations

Large-scale implementations employ excess formaldehyde (1.5–2.0 equivalents) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve efficiency. Continuous-flow reactors mitigate heat management issues, achieving 82% yield at 120°C with a 30-minute residence time.

By-product Analysis and Mitigation Strategies

Identification of By-products

In catalytic methylation, three N-methylated intermediates are observed:

  • Mono-N-methyl-MDA (m/z 241.2)

  • Di-N-methyl-MDA (m/z 255.3)

  • Tri-N-methyl-MDA (m/z 269.4)

These arise from incomplete methylation and are minimized by maintaining a 10:1 DMC:MDA ratio.

Strategies for By-product Reduction

  • Dynamic Reaction Monitoring : In situ ¹H NMR tracks intermediate concentrations, enabling real-time adjustments.

  • Catalyst Modification : Ion-exchanged NaY (e.g., K⁺-NaY) reduces pore size, sterically hindering bulkier by-products.

Alternative Synthetic Routes

Ionic Liquid-Mediated Synthesis

Preliminary studies indicate that imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates at lower temperatures (150°C). However, catalyst recovery remains challenging, limiting industrial adoption.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

FactorCatalytic MethylationTraditional Condensation
Raw Material CostHigh (DMC)Low (formaldehyde)
Energy ConsumptionModerate (190°C)High (corrosive acids)
By-product ManagementLowHigh
Overall Yield97%82%

The catalytic method’s superior yield and lower waste generation justify its higher initial costs for large-volume applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N,N-dimethylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinone derivatives, amine derivatives, and substituted aromatic compounds .

Scientific Research Applications

Polymer Production

4,4'-Methylenebis(N,N-dimethylaniline) is widely used as a hardener in epoxy resins. Its incorporation enhances the durability and chemical resistance of coatings, making it valuable in construction and automotive industries. The compound improves the mechanical properties of polymers, contributing to their longevity and performance .

Textile Dyes

This compound plays a crucial role in dye synthesis, providing vibrant colors with excellent fastness properties. It is particularly useful in the textile industry for producing high-quality dyes that withstand washing and light exposure .

Pharmaceutical Intermediates

In pharmaceutical chemistry, 4,4'-Methylenebis(N,N-dimethylaniline) serves as an intermediate in the synthesis of various drugs. Its role is critical in developing effective medications and diagnostic agents .

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying substances such as lead. Its ability to form stable complexes makes it an essential reagent in environmental monitoring and quality control processes .

Adhesives and Sealants

In the manufacturing sector, 4,4'-Methylenebis(N,N-dimethylaniline) is used in adhesives formulations due to its strong bonding capabilities. This application is vital for construction and assembly processes where durability is paramount .

Data Table: Applications Summary

Application AreaDescriptionKey Benefits
Polymer ProductionUsed as a hardener in epoxy resinsEnhances durability and chemical resistance
Textile DyesSynthesizes vibrant dyes with excellent fastnessHigh-quality color retention
Pharmaceutical IntermediatesActs as an intermediate in drug synthesisContributes to effective medication development
Analytical ChemistryReagent for lead detection and other analysesAids in environmental monitoring
Adhesives and SealantsIncorporated into adhesive formulationsProvides strong bonding capabilities

Case Study 1: Mutagenicity Testing

A study evaluated the mutagenic potential of 4,4'-Methylenebis(N,N-dimethylaniline), revealing significant DNA damage in cultured mammalian cells. The compound increased mutation frequency compared to control groups, indicating potential health risks associated with exposure.

Case Study 2: Environmental Impact Assessment

An EPA risk assessment highlighted the long-term environmental effects of this compound due to its toxicity. The study reported substantial bioaccumulation in aquatic organisms, leading to recommendations for stringent regulations on its use and disposal practices .

Mechanism of Action

The mechanism of action of 4,4’-Methylenebis(N,N-dimethylaniline) involves its interaction with various molecular targets and pathways. It acts as an intermediate in chemical reactions, facilitating the formation of complex organic compounds. The compound’s effects are primarily due to its ability to undergo oxidation, reduction, and substitution reactions, which alter its chemical structure and properties .

Comparison with Similar Compounds

Functional and Application Differences

  • Reactivity: 4,4'-Methylenebis(N,N-dimethylaniline) participates in electrophilic substitutions due to electron-donating dimethylamino groups, enabling use in polymerization and dye synthesis . MDA lacks dimethyl groups, making it more reactive toward isocyanate formation but highly toxic . MOCA’s chlorine substituents enhance its reactivity as a crosslinker but increase toxicity .
  • Selectivity in Adsorption :
    Molecularly imprinted polymers (MIPs) show higher selectivity for MDA (adsorption capacity: 71.63 µmol/g) compared to 4,4'-methylenebis(N,N-dimethylaniline) (selectivity coefficient k = 3.68) due to steric and electronic differences .

  • Catalytic Byproducts :
    Reactions of N,N-dimethylaniline with formic acid over Pd/In2O3 yield 52% 4,4'-methylenebis(N,N-dimethylaniline) alongside methylated derivatives, whereas blocked para positions (e.g., 4,N,N-trimethylaniline) prevent coupling .

Spectroscopic and Thermal Properties

  • Vibrational Spectra :
    • 4,4'-Methylenebis(N,N-dimethylaniline) shows distinct Raman and IR peaks at 1600 cm⁻¹ (C=C stretching) and 1250 cm⁻¹ (C-N stretching), differing from MDA’s NH2 bending modes (~1500 cm⁻¹) .
  • Thermal Stability :
    • Epoxy resins modified with 4,4'-methylenebis(N,N-dimethylaniline) exhibit thermal stability >300°C, outperforming MDA-based polymers .
    • Polyurethane films derived from 4,4′-methylenebis(cyclohexyl isocyanate) display superior mechanical strength (tensile strength: 25–40 MPa) compared to aromatic analogs .

Biological Activity

4,4'-Methylenebis(N,N-dimethylaniline), commonly known as Michler's Base, is an organic compound with significant biological activity. Its structure consists of two dimethylamino groups connected by a methylene bridge to a biphenylmethane backbone. This compound has been widely studied for its potential applications in various fields, including analytical chemistry, toxicology, and environmental science.

  • Molecular Formula : C17_{17}H22_{22}N2_2
  • Molecular Weight : 254.37 g/mol
  • Appearance : Beige to brown crystalline powder
  • Melting Point : 86°C to 90°C
  • Boiling Point : 390°C
  • Solubility : Insoluble in water; soluble in organic solvents like benzene and ether.

The biological activity of 4,4'-Methylenebis(N,N-dimethylaniline) can be attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. Its dimethylamino groups can form coordination bonds with metal ions, which is particularly relevant in its role in analytical chemistry for detecting metal ions such as lead. Furthermore, the compound has been shown to induce oxidative stress and can lead to the formation of methaemoglobin, potentially causing cyanosis if absorbed in significant quantities .

Toxicological Profile

Research indicates that 4,4'-Methylenebis(N,N-dimethylaniline) exhibits mutagenic and carcinogenic properties. Studies have demonstrated that chronic exposure can cause:

  • Carcinogenic Effects : Induction of liver cell and thyroid follicular cell carcinomas in animal models .
  • Toxicity to Aquatic Life : Classified as very toxic to aquatic organisms, raising concerns about environmental impact.
  • Formation of Methaemoglobin : This can lead to oxygen transport issues in the blood, manifesting as cyanosis .

Case Study: Mutagenicity Testing

In a study evaluating the mutagenic potential of 4,4'-Methylenebis(N,N-dimethylaniline), it was found that exposure resulted in significant DNA damage in cultured mammalian cells. The compound was shown to increase the frequency of mutations compared to control groups. This indicates a direct interaction with genetic material, raising serious health concerns regarding its use and exposure levels .

Environmental Impact Assessment

A risk assessment conducted by the EPA highlighted the compound's potential for long-term environmental effects due to its toxicity. The study reported substantial bioaccumulation in aquatic organisms, leading to recommendations for stringent regulations on its use and disposal .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
N,N-Dimethyl-p-phenylenediamine101-77-9Used in dye production; less hazardous than Michler's Base
Michler's Ketone88-99-9An aromatic ketone precursor; used similarly in dyes
N,N,N',N'-Tetramethyl-4,4'-diaminodiphenylmethane101-61-1Similar structure; used for similar applications

The unique reactivity profile of 4,4'-Methylenebis(N,N-dimethylaniline) sets it apart from these compounds due to its specific applications in dye chemistry and its associated health hazards .

Q & A

Basic Question: How can researchers optimize the synthesis of 4,4'-Methylenebis(N,N-dimethylaniline) to minimize byproduct formation?

Answer:
The synthesis involves methylation of aromatic amines using catalysts like Pd/In₂O₃. Key parameters include:

  • Temperature : Reactions at 200°C favor selective methylation but require precise control to avoid over-methylation (e.g., Friedel-Crafts side reactions) .
  • Reaction Time : Shorter durations (e.g., 18 hours) reduce the formation of methylated derivatives, while prolonged times increase side-products like 4,4'-methylenebis(3-chloro-N,N-dimethylaniline) .
  • Catalyst Loading : A 4.5 mol% catalyst concentration balances efficiency and cost. Excess catalyst may promote undesired pathways .
    Methodological Tip: Monitor reaction progress via ¹H NMR to detect intermediates (e.g., DMSO-d6 soluble fractions) and adjust conditions dynamically .

Basic Question: What safety protocols are critical when handling 4,4'-Methylenebis(N,N-dimethylaniline) in laboratory settings?

Answer:
The compound is classified as a Category 2 carcinogen (Germany MAK Commission) and a Proposition 65-listed carcinogen (California). Key protocols include:

  • Percutaneous Protection : Use nitrile gloves and lab coats to prevent skin absorption .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or dust.
  • Waste Disposal : Segregate waste according to EPA guidelines (e.g., ERG 153 for spill management) .
    Reference Databases : Consult ChemIDplus and ECHA for updated hazard classifications .

Advanced Question: What mechanistic insights explain the formation of 4,4'-Methylenebis(N,N-dimethylaniline) in benzoxazine reactions?

Answer:
The compound forms via methylene group migration from benzoxazine intermediates. Mechanistic steps include:

Nucleophilic Attack : N,N-dimethylaniline opens the benzoxazine ring, generating a polarized methylene group.

Electrophilic Substitution : A second N,N-dimethylaniline attacks the activated carbon, forming the bis-dimethylaniline structure .

Hydrogen Bonding : Stabilizes intermediates, enhancing electrophilicity (confirmed by blocking para positions in control experiments) .
Experimental Validation : Use ¹H NMR to track intermediates and DFT calculations to model charge distribution .

Advanced Question: How can molecularly imprinted polymers (MIPs) selectively detect 4,4'-Methylenebis(N,N-dimethylaniline) in complex matrices?

Answer:
MIPs are synthesized using:

  • Template Molecule : MDA (4,4'-methylenedianiline) as a structural analogue.
  • Crosslinkers : Ethylene glycol dimethacrylate optimizes pore size for selective binding .
  • Selectivity Testing : Competitive adsorption studies with analogues (e.g., 4-aminobiphenyl) show MIPs exhibit a selectivity coefficient (k) of 3.68 for 4,4'-Methylenebis(N,N-dimethylaniline) .
    Analytical Validation : Langmuir isotherm models (R² > 0.98) confirm monolayer adsorption, with a maximum capacity of 71.63 µmol/g .

Advanced Question: What electrochemical methods are effective for quantifying 4,4'-Methylenebis(N,N-dimethylaniline) in environmental samples?

Answer:
Voltammetric Techniques :

  • Electrode Modification : Use carbon paste electrodes functionalized with 4,4′-methylenebis(N,N-dimethylaniline) as redox mediators.
  • Detection Limit : Achieves sub-ppm sensitivity in aqueous solutions .
    Interference Mitigation : Pre-treat samples with SPE (solid-phase extraction) to remove chlorophenols and other reducible interferents .

Data Contradiction Analysis: How can conflicting carcinogenicity classifications (e.g., Germany vs. California) inform risk assessment?

Answer:

  • Germany (MAK) : Classifies it as Category 2 (suspected human carcinogen) with no MAK value, emphasizing percutaneous exposure risks .
  • California (Prop 65) : Lists it as a known carcinogen, requiring explicit warnings .
    Resolution : Prioritize stricter protocols (e.g., dual glove layers) and validate exposure limits via biomonitoring (e.g., urine metabolites) in longitudinal studies.

Advanced Byproduct Analysis: What strategies mitigate byproduct formation in large-scale syntheses?

Answer:

  • Catalyst Screening : Pd/In₂O₃ reduces side-reactions vs. Lewis acids like BF₃·OEt₂, which promote methylene migration .
  • Solvent Optimization : Polar aprotic solvents (e.g., DME) enhance selectivity by stabilizing transition states .
  • Post-Reaction Quenching : Acidic workup precipitates byproducts (e.g., chlorinated derivatives), followed by column chromatography (silica gel, hexane/EtOAc) .

Material Science Application: How is 4,4'-Methylenebis(N,N-dimethylaniline) utilized in polymer composites?

Answer:

  • Benzoxazine Resins : Acts as a crosslinking agent, lowering polymerization temperatures (120°C vs. traditional 180°C) .
  • Thermal Stability : TGA shows composites retain >90% mass at 300°C, ideal for aerospace coatings.
  • Mechanism : Forms methylene linkages via nucleophilic aromatic substitution, confirmed by FT-IR and DSC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.